6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a hydroxy group and a carboxamide group, as well as a phenylthiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the phenyl group. The pyrimidine ring is then constructed, and the hydroxy and carboxamide groups are introduced in subsequent steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylthiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative.
Scientific Research Applications
6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: A simpler analog with a thiazole ring substituted with a phenyl group.
4-hydroxy-2-phenylthiazole: Similar structure but lacks the pyrimidine moiety.
N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Similar but without the hydroxy group.
Uniqueness
6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is unique due to the presence of both the hydroxy and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of the phenylthiazole and pyrimidine moieties also enhances its potential as a versatile scaffold for drug design and materials science applications.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
6-oxo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14-8-13(18-10-19-14)15(22)17-7-6-12-9-23-16(20-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUJSBMQFUIRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.